molecular formula C14H11N3O B14625594 2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 54716-27-7

2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B14625594
CAS No.: 54716-27-7
M. Wt: 237.26 g/mol
InChI Key: SXXXSMSELZOAIF-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a methyl group at the 2-position and a phenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-amino-3-cyanopyridines with formamide under reflux conditions . Another approach includes the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation, varying solvents, and catalysts to expedite the reaction process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrido[2,3-d]pyrimidines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as biotin carboxylase, by forming hydrogen bonds and van der Waals interactions with the active site residues . This inhibition can disrupt essential biological processes in pathogens, leading to their death or reduced virulence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

54716-27-7

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

2-methyl-3-phenylpyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H11N3O/c1-10-16-13-12(8-5-9-15-13)14(18)17(10)11-6-3-2-4-7-11/h2-9H,1H3

InChI Key

SXXXSMSELZOAIF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC=C3

Origin of Product

United States

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